2-Methylsuccinic acid-d6

説明

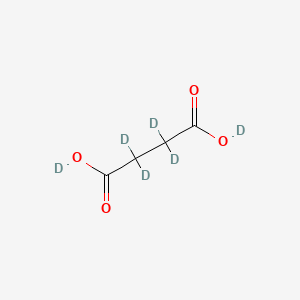

Structure

3D Structure

特性

IUPAC Name |

dideuterio 2,2,3,3-tetradeuteriobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-DTDGFSOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583921 | |

| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21668-90-6 | |

| Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21668-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Methylsuccinic Acid-d6: Properties and Applications in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of 2-Methylsuccinic acid-d6, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based research. It details a representative experimental protocol for its use in quantitative analysis and illustrates the typical workflow for metabolomics studies.

Core Chemical Properties

This compound is a stable isotope-labeled version of 2-Methylsuccinic acid, an organic compound naturally found in biological fluids. The replacement of six hydrogen atoms with deuterium atoms results in a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry, without significantly altering its chemical behavior. This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful technique for precise and accurate quantification of metabolites.[1][2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H2D6O4 |

| Molecular Weight | 138.15 g/mol |

| CAS Number | 347840-08-8 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Purity | Typically ≥99 atom % D |

| Solubility | Soluble in water, methanol, DMSO |

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

This compound is primarily employed as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] The principle of isotope dilution relies on the addition of a known amount of the labeled standard to a sample. The ratio of the unlabeled analyte to the labeled standard is then measured by the mass spectrometer. This ratio is used to calculate the exact concentration of the analyte in the original sample, correcting for any sample loss during preparation and variations in instrument response.[1]

Experimental Protocol: Quantification of 2-Methylsuccinic Acid in Biological Samples

The following is a representative protocol for the quantification of 2-Methylsuccinic acid in a biological matrix (e.g., urine or plasma) using this compound as an internal standard, followed by GC-MS analysis. This protocol is a composite of established methods for organic acid analysis.[5][6][7]

Materials and Reagents

-

2-Methylsuccinic acid (analytical standard)

-

This compound (internal standard)

-

Ethyl acetate

-

Sodium chloride

-

Hydrochloric acid

-

Anhydrous sodium sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Methanol

-

Deionized water

Sample Preparation

-

Sample Collection and Storage: Collect urine or plasma samples and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw the biological samples on ice. To a 1 mL aliquot of the sample, add a known amount (e.g., 10 µL of a 1 mg/mL solution) of this compound in methanol.

-

Acidification: Acidify the sample to a pH of approximately 1 by adding 50 µL of 6M HCl.

-

Extraction: Add 2 mL of ethyl acetate and 0.5 g of sodium chloride. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Repeat the extraction process twice more, combining the organic layers.

-

Drying: Dry the pooled organic extract over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before analysis.

GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

2-Methylsuccinic acid (unlabeled): Select characteristic ions of its TMS derivative (the exact m/z values need to be determined experimentally).

-

This compound (labeled): Select the corresponding ions with a +6 Da mass shift.

-

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the selected ions of both the unlabeled 2-Methylsuccinic acid and the this compound internal standard.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled 2-Methylsuccinic acid and a fixed concentration of this compound. Process these standards in the same way as the samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Concentration Calculation: Use the peak area ratio from the unknown sample and the calibration curve to determine the concentration of 2-Methylsuccinic acid in the original sample.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the quantitative analysis using this compound.

Caption: A typical experimental workflow for the quantification of 2-Methylsuccinic acid.

Caption: The logical relationship in isotope dilution mass spectrometry.

References

- 1. [Quantitative analysis of urinary organic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]

- 3. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 4. Targeted Metabolomics | Agilent [agilent.com]

- 5. metbio.net [metbio.net]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Purification of 2-Methylsuccinic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 2-Methylsuccinic acid-d6. The methodologies presented are based on established chemical principles and adapted from relevant literature for the specific synthesis of this deuterated compound. This document includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Overview

This compound is a stable isotope-labeled version of 2-methylsuccinic acid, a dicarboxylic acid that is a metabolite of L-isoleucine and L-alloisoleucine.[1] Deuterated standards are essential in various research applications, particularly in mass spectrometry-based quantitative analysis for metabolic research, pharmacokinetic studies, and as internal standards in clinical diagnostics. The synthesis of this compound can be achieved through a multi-step process involving the alkylation of a malonic ester with a deuterated methyl source, followed by hydrolysis and decarboxylation.

Synthetic Pathway

The proposed synthesis of this compound follows a three-step route starting from diethyl malonate. The key steps are:

-

Alkylation: Introduction of a methyl group to diethyl malonate to form diethyl methylmalonate.

-

Deuteroalkylation: A second alkylation using a deuterated methyl source (e.g., iodomethane-d3) to introduce the isotopic label.

-

Hydrolysis and Decarboxylation: Conversion of the resulting diester to the final deuterated dicarboxylic acid.

A logical workflow for the synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Diethyl methylmalonate

This initial step involves the methylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Methyl iodide

-

Anhydrous ethanol

-

Diethyl ether

-

Calcium chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

After the addition is complete, add methyl iodide dropwise while maintaining the temperature below 10 °C.

-

Once the addition of methyl iodide is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain diethyl methylmalonate.

Synthesis of Diethyl 2-methyl-2-(trideuteromethyl)malonate

This step introduces the deuterium labels.

Materials:

-

Diethyl methylmalonate

-

Sodium ethoxide

-

Iodomethane-d3 (CD3I)

-

Anhydrous ethanol

-

Diethyl ether

-

Calcium chloride

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

-

Add diethyl methylmalonate dropwise to the cooled ethoxide solution.

-

Slowly add iodomethane-d3 to the reaction mixture.

-

After the addition, allow the mixture to stir at room temperature for 1 hour, followed by refluxing for 3-4 hours.

-

Work-up the reaction as described in section 3.1.

-

Purify the resulting diethyl 2-methyl-2-(trideuteromethyl)malonate by vacuum distillation.

Synthesis of 2-Methylsuccinic acid-d3 via Hydrolysis and Decarboxylation

The final step is the conversion of the deuterated diester to the target dicarboxylic acid.

Materials:

-

Diethyl 2-methyl-2-(trideuteromethyl)malonate

-

Concentrated hydrochloric acid

Procedure:

-

Place the diethyl 2-methyl-2-(trideuteromethyl)malonate in a round-bottom flask and add concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude 2-Methylsuccinic acid-d3 by recrystallization.

Purification Methods

The purification of the final product, this compound, is crucial to remove any unreacted starting materials, by-products, and inorganic salts.

Recrystallization

Recrystallization is a common and effective method for purifying solid dicarboxylic acids.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Water is often a good solvent for short-chain dicarboxylic acids. Organic solvents such as ethyl acetate, or a mixture of solvents like ethyl acetate/hexane, can also be employed.

General Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., water or ethyl acetate).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly and then filtered hot to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Extraction

Liquid-liquid extraction can be used to separate the dicarboxylic acid from water-insoluble impurities.

Procedure:

-

Dissolve the crude product in water and adjust the pH to be acidic (pH < 2) with a strong acid like HCl.

-

Extract the aqueous solution multiple times with an organic solvent in which the dicarboxylic acid is soluble, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and evaporate the solvent to yield the purified acid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of similar non-deuterated and deuterated succinic acid derivatives, which can be used as a reference for the expected outcomes for this compound synthesis.

| Step | Product | Typical Yield (%) | Reference |

| Methylation | Diethyl methylmalonate | 80-90 | [2] |

| Hydrolysis & Decarboxylation | 2-Methylsuccinic acid | ~70 | [3] |

Characterization

The final product should be characterized to confirm its identity and purity. The following data for non-deuterated 2-methylsuccinic acid can be used as a reference.

Spectroscopic Data for 2-Methylsuccinic Acid (Non-deuterated):

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d6) | δ ~12.2 (br s, 2H, COOH), ~2.67 (m, 1H, CH), ~2.50 (m, 1H, CH₂), ~2.31 (m, 1H, CH₂), ~1.10 (d, 3H, CH₃)[4] |

| ¹³C NMR | Expected peaks for carbonyl carbons, methine carbon, methylene carbon, and methyl carbon. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 132, with characteristic fragmentation patterns.[5] |

| Infrared (IR) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹). |

For this compound, the ¹H NMR spectrum would show the absence of the methyl doublet and a simplified pattern for the methylene and methine protons depending on the deuteration pattern. The mass spectrum would show a molecular ion peak shifted by the mass of the incorporated deuterium atoms.

References

- 1. US20190202768A1 - Process for the preparation of purified dicarboxylic acids - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-METHYL BUTYRIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. 2-Methylsuccinic acid(498-21-5) 1H NMR spectrum [chemicalbook.com]

- 5. massbank.eu [massbank.eu]

In-Depth Technical Guide to Deuterium Labeling in 2-Methylsuccinic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling patterns in 2-Methylsuccinic acid-d6. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for a variety of applications, including as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Deuterium Labeling Pattern

This compound is a deuterated form of 2-Methylsuccinic acid where six hydrogen atoms have been replaced by deuterium. The specific labeling pattern, as confirmed by commercial suppliers, is crucial for its application and interpretation of analytical data.

The chemical structure and labeling pattern are as follows:

HOOC-CD(CD₃)-CD₂-COOH

This indicates the following deuterium placements:

-

One deuterium atom on the chiral carbon (C2).

-

Three deuterium atoms on the methyl group attached to C2.

-

Two deuterium atoms on the methylene group (C3).

The two carboxylic acid protons are not substituted with deuterium in this labeling scheme.

Caption: Chemical structure of this compound.

Quantitative Data: Isotopic Purity and Distribution

The isotopic purity of commercially available this compound is typically high, often around 98%.[1] This purity level is critical for its use as an internal standard, where a well-defined isotopic composition is necessary for accurate quantification.

The high isotopic enrichment leads to a predictable distribution of isotopologues in mass spectrometry. The following table summarizes the theoretical isotopic distribution for this compound with a 98% deuterium enrichment at each of the six labeled positions.

| Isotopologue | Number of Deuterium Atoms | Theoretical Abundance (%) |

| d6 | 6 | 88.57 |

| d5 | 5 | 10.85 |

| d4 | 4 | 0.55 |

| d3 | 3 | 0.01 |

| d2 | 2 | <0.01 |

| d1 | 1 | <0.01 |

| d0 | 0 | <0.01 |

Table 1: Theoretical isotopic distribution of this compound with 98% deuterium enrichment.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general methodology for the deuteration of carboxylic acids can be adapted. A common approach involves hydrogen-deuterium exchange reactions under basic or acidic conditions using a deuterium source like D₂O.

General Protocol for Deuteration via H/D Exchange:

-

Starting Material: Begin with unlabeled 2-Methylsuccinic acid.

-

Deuterium Source: Utilize a significant excess of deuterium oxide (D₂O) as the deuterium source.

-

Catalyst: A base catalyst (e.g., NaOD in D₂O) or an acid catalyst (e.g., D₂SO₄ in D₂O) is typically used to facilitate the exchange of α-protons.

-

Reaction Conditions: The mixture is heated under reflux for a prolonged period (e.g., 24-48 hours) to allow for complete exchange at the desired positions. Multiple cycles of this process may be necessary to achieve high isotopic enrichment.

-

Work-up: After the reaction, the D₂O is removed under reduced pressure. The deuterated product is then isolated and purified, typically by recrystallization.

-

Analysis: The final product is analyzed by mass spectrometry to determine the isotopic distribution and by NMR spectroscopy to confirm the positions of deuterium labeling.

Caption: General experimental workflow.

Mass Spectrometry Analysis

The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its increased mass due to the six deuterium atoms. The fragmentation pattern is expected to be similar to that of the unlabeled compound, but with mass shifts corresponding to the deuterated fragments.

Expected Fragmentation Pattern:

The primary fragmentation of carboxylic acids in mass spectrometry often involves the loss of water (M-18) and the loss of the carboxyl group (M-45). For the deuterated compound, these losses would be M-18 (loss of H₂O, as the carboxylic protons are not deuterated) and M-45 (loss of COOH). Alpha-cleavage is also a common fragmentation pathway.

Caption: Expected MS fragmentation of this compound.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for confirming the deuterium labeling pattern.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the methine proton at C2, the methyl protons, and the methylene protons at C3 will be absent or significantly reduced to the level of the isotopic impurity (approximately 2%). The only prominent signals will be from the two carboxylic acid protons, which will likely appear as a broad singlet.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all four carbon atoms. However, the signals for the deuterated carbons (C2, the methyl carbon, and C3) will be split into multiplets due to C-D coupling. The chemical shifts of these carbons may also be slightly shifted upfield compared to the unlabeled compound, a phenomenon known as the deuterium isotope effect on chemical shifts. The signal for the C1 carboxyl carbon will remain a singlet, while the C4 carboxyl carbon signal may show a small triplet due to two-bond deuterium coupling from the adjacent CD₂ group.

References

2-Methylsuccinic acid-d6 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Methylsuccinic acid-d6, a deuterated analog of 2-methylsuccinic acid. This isotopically labeled compound is a valuable tool in metabolic research, particularly in studies involving the citric acid cycle and in the diagnosis of certain inborn errors of metabolism. Its primary application is as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices using mass spectrometry-based techniques.

Core Compound Data

| Parameter | Value | Source |

| Compound Name | This compound | N/A |

| Molecular Formula | HOOCCD(CD₃)CD₂COOH | [1] |

| Molecular Weight | 138.15 g/mol | [1][2][3] |

| CAS Number (Labeled) | 347840-08-8 | [2] |

| CAS Number (Unlabeled) | 498-21-5 (often used for the d6 variant) | [1][2] |

| Chemical Purity | ≥98% | [2][3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide | [4] |

| Storage | Store at room temperature, away from light and moisture. For long-term storage, -20°C is recommended. | [2][4] |

Experimental Protocols

The use of deuterated internal standards is considered the gold standard for quantitative analysis of organic acids in biological samples via mass spectrometry. This is due to their chemical similarity to the analytes, allowing for correction of variability during sample preparation and analysis. Below are representative protocols for the use of this compound as an internal standard in both GC-MS and LC-MS/MS workflows.

Quantitative Analysis of 2-Methylsuccinic Acid in Urine via LC-MS/MS

This protocol is adapted from established methods for organic acid analysis.[5][6]

1. Materials and Reagents:

-

2-Methylsuccinic acid (unlabeled standard)

-

This compound (internal standard)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Urine samples

-

Microcentrifuge tubes

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

-

Thaw frozen urine samples at 37°C and vortex to homogenize.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution to 10 µg/mL with 50% methanol in water.

-

In a microcentrifuge tube, combine 50 µL of urine with 10 µL of the working internal standard solution.

-

Add 440 µL of 0.1% formic acid in water to precipitate proteins.

-

Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

2-Methylsuccinic acid: Monitor the transition of m/z 131.0 -> 87.0.

-

This compound: Monitor the transition of m/z 137.0 -> 92.0.

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

4. Data Analysis:

-

Create a calibration curve using standard solutions of unlabeled 2-methylsuccinic acid spiked with a constant concentration of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

-

Quantify the concentration of 2-methylsuccinic acid in the urine samples by interpolating their peak area ratios on the calibration curve.

Quantitative Analysis of 2-Methylsuccinic Acid in Plasma via GC-MS

This protocol is based on general procedures for organic acid analysis by GC-MS, which requires derivatization to increase volatility.[5]

1. Materials and Reagents:

-

2-Methylsuccinic acid (unlabeled standard)

-

This compound (internal standard)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Pyridine

-

Ethyl acetate

-

Plasma samples

-

GC-MS system

2. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 70°C for 60 minutes to derivatize the organic acids.

-

Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatography:

-

Column: A suitable non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

2-Methylsuccinic acid (di-TMS derivative): Monitor characteristic ions (e.g., m/z 261, 147).

-

This compound (di-TMS derivative): Monitor characteristic ions (e.g., m/z 267, 150).

-

-

4. Data Analysis:

-

Construct a calibration curve by analyzing derivatized standards of 2-methylsuccinic acid with a constant amount of this compound.

-

Determine the peak area ratio of the analyte to the internal standard for all samples and standards.

-

Calculate the concentration of 2-methylsuccinic acid in the plasma samples from the calibration curve.

Signaling Pathways and Workflows

Biosynthetic Pathway of 2-Methylsuccinic Acid in E. coli

A novel biosynthetic pathway for 2-methylsuccinic acid has been established in E. coli. This pathway utilizes enzymes from the citramalate pathway and an enoate reductase. Understanding this pathway is relevant for the biotechnological production of this dicarboxylic acid.

Caption: Biosynthesis of 2-Methylsuccinic Acid in E. coli.

General Workflow for Quantitative Analysis

The general workflow for the quantitative analysis of an analyte using a deuterated internal standard is a robust and widely adopted methodology in analytical chemistry.

Caption: Quantitative analysis workflow using a deuterated internal standard.

References

- 1. 2-Methylsuccinic acid (D6, 98%)|CIL [otsuka.co.jp]

- 2. 2-Methylsuccinic acid (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-2960-1 [isotope.com]

- 3. 2-METHYLSUCCINIC ACID (D6, 98%) [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Enrichment and Purity of 2-Methylsuccinic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of 2-Methylsuccinic acid-d6. It details the analytical methodologies for its characterization and presents relevant quantitative data. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in metabolic studies, as an internal standard for mass spectrometry-based quantification, or in other applications where precise knowledge of its isotopic and chemical composition is critical.

Quantitative Data Summary

The isotopic and chemical purity of this compound are critical parameters that directly impact its application, particularly when used as an internal standard for isotope dilution mass spectrometry. The data presented below is based on commercially available standards. Researchers should always refer to the certificate of analysis for lot-specific data.

| Parameter | Specification | Analytical Method(s) | Notes |

| Chemical Purity | ≥ 98% | GC-MS, LC-MS, NMR | Determined by assessing the abundance of the target compound relative to any non-isotopically labeled or other chemical impurities. |

| Isotopic Purity | Not Stated | GC-MS, LC-MS, 2H NMR | Refers to the percentage of the compound that contains the desired isotopic label (d6). This is often expressed as Atom Percent Deuterium. |

| Isotopic Enrichment | Not Stated | GC-MS, LC-MS, 2H NMR | The percentage of a specific atom that is the desired isotope (in this case, Deuterium). For a d6 compound, this would ideally be high (e.g., >99 atom % D). |

Note: While a chemical purity of ≥98% is commonly cited by suppliers like Cambridge Isotope Laboratories, the isotopic enrichment is often not explicitly stated and must be determined experimentally.[1]

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity requires robust analytical methodologies. The following sections detail common experimental protocols for the characterization of this compound.

Synthesis of this compound

A common method for the synthesis of deuterated organic acids involves the hydrogenation of an unsaturated precursor using deuterium gas or a deuterium source. One plausible route for the synthesis of this compound is the asymmetric hydrogenation of itaconic acid in the presence of a rhodium catalyst and deuterium gas (D2).

Protocol: Asymmetric Hydrogenation of Itaconic Acid

-

Reaction Setup: In a high-pressure reaction vessel, dissolve itaconic acid in an appropriate solvent such as methanol.

-

Catalyst Addition: Add a suitable chiral rhodium catalyst (e.g., [Rh(COD)BCPM]+ClO4-).

-

Deuteration: Purge the vessel with deuterium gas (D2) and pressurize to the desired level (e.g., 1 atm).

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 20 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Add an aqueous solution of NaOH and filter to remove the catalyst.

-

Acidification and Extraction: Acidify the filtrate with HCl and extract the product with an organic solvent like ether.

-

Purification: Remove the solvent by distillation to obtain this compound. Further purification can be achieved by recrystallization.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the chemical purity of volatile and semi-volatile compounds. For organic acids, derivatization is typically required to increase volatility.

Protocol: GC-MS Analysis with Silylation

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., pyridine).

-

Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution. Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) ester of the acid.

-

GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the mixture. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure the elution of all components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode to identify all eluting compounds based on their mass spectra.

-

Data Analysis: Determine the chemical purity by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all detected compounds.

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is the primary method for determining the isotopic enrichment of a labeled compound by analyzing the distribution of its isotopologues.

Protocol: Isotopic Enrichment Analysis by MS

-

Sample Introduction: Introduce the analyte into the mass spectrometer, either via a direct infusion or through a chromatographic separation (GC-MS or LC-MS).

-

Mass Analysis: Acquire the mass spectrum of the molecular ion region of this compound (or its derivative).

-

Data Acquisition: Obtain a high-resolution mass spectrum to clearly resolve the different isotopologues (M+0, M+1, M+2, etc., where M is the mass of the fully deuterated compound).

-

Isotopologue Distribution Analysis: Measure the relative intensities of the peaks corresponding to the different isotopologues. The d6 isotopologue should be the most abundant.

-

Calculation of Isotopic Enrichment: The isotopic enrichment can be calculated by comparing the observed isotopic distribution to the theoretical distribution at natural abundance. The percentage of the d6 isotopologue relative to all other isotopologues (d0 to d5) provides a measure of isotopic purity. The atom percent deuterium can be calculated using established formulas that account for the natural abundance of other isotopes like 13C.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (2H NMR) can be used to directly observe the deuterium atoms in the molecule and provide information about their location and enrichment. Proton NMR (1H NMR) can be used to quantify the residual protons at the labeled positions.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve a known amount of this compound in a suitable NMR solvent that does not contain deuterium at the chemical shifts of interest (e.g., CHCl3 for 1H NMR, or a non-deuterated solvent for 2H NMR).

-

1H NMR Spectroscopy: Acquire a quantitative 1H NMR spectrum. The absence or significant reduction of signals at the positions expected for the C-H protons in unlabeled 2-Methylsuccinic acid confirms deuteration. The small residual proton signals can be integrated against a known internal standard to calculate the percentage of non-deuterated species.

-

2H NMR Spectroscopy: Acquire a 2H NMR spectrum. The presence of signals at the expected chemical shifts confirms the presence and location of the deuterium labels. The integrals of these signals can be used to determine the relative deuteration at different positions.

Visualizations

The following diagrams illustrate the analytical workflow for determining the purity and isotopic enrichment of this compound.

Caption: Analytical workflow for purity and enrichment analysis.

Caption: Mass spectrometry analysis workflow.

References

A Technical Guide to 2-Methylsuccinic Acid and its Deuterated Analog, 2-Methylsuccinic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylsuccinic acid and its stable isotope-labeled counterpart, 2-Methylsuccinic acid-d6. It delves into their core differences, analytical applications, and the methodologies employed for their quantification in biological matrices. This document is intended to serve as a valuable resource for researchers and professionals involved in metabolomics, pharmacokinetic studies, and clinical diagnostics.

Core Differences and Physicochemical Properties

2-Methylsuccinic acid is a dicarboxylic acid that plays a role as a human metabolite.[1][2][3] Its deuterated form, this compound, is a synthetic analog where six hydrogen atoms have been replaced by deuterium. This isotopic substitution is the primary difference between the two molecules and is the basis for the utility of the d6 version as an internal standard in mass spectrometry-based analytical methods.[4] While their chemical reactivity is nearly identical, their key distinction lies in their molecular weight. This mass difference allows for their differentiation by a mass spectrometer, a critical feature for accurate quantification.[5]

Table 1: Comparison of Physicochemical Properties

| Property | 2-Methylsuccinic Acid | This compound |

| Chemical Formula | C₅H₈O₄[1][6][7] | C₅H₂D₆O₄[8] |

| Molecular Weight | 132.11 g/mol [1][7] | 138.15 g/mol [8] |

| CAS Number | 498-21-5[1][6][7] | Not explicitly found, but a supplier lists a product with this name. |

| Melting Point | 110-115 °C[1] | Not available |

| Boiling Point | ~164 °C (estimate)[1] | Not available |

| Water Solubility | Soluble[1] | Assumed to be soluble |

| Appearance | White to off-white solid[1][6] | Not available |

| pKa | 4.13 (at 25 °C)[1] | Not available |

The Role of Deuterated Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise measurements.[5][9] this compound serves this purpose in the analysis of its non-labeled counterpart.

The underlying principle is that the deuterated standard behaves almost identically to the endogenous analyte during sample preparation (extraction, derivatization) and chromatographic separation.[5] However, due to its higher mass, it is readily distinguished by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte during the process can be corrected for by monitoring the recovery of the internal standard. This normalization is essential for mitigating matrix effects and ensuring the reliability of the quantitative results.

Experimental Protocols

The following sections outline typical methodologies for the analysis of 2-Methylsuccinic acid in biological samples using GC-MS and LC-MS/MS with this compound as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Organic Acid Analysis

This protocol is a generalized procedure for the analysis of organic acids, including 2-Methylsuccinic acid, in urine.

3.1.1. Materials

-

Urine sample

-

This compound internal standard solution

-

Anhydrous sodium sulphate[10]

-

Pyridine[10]

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[10]

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

3.1.2. Sample Preparation and Derivatization

-

Internal Standard Addition: To a 1 mL urine sample in a glass centrifuge tube, add a known amount of this compound internal standard solution.

-

Acidification: Acidify the sample by adding 100 µL of 5M HCl to bring the pH below 2.[10]

-

Extraction: Add 2 mL of ethyl acetate and 0.5 g of anhydrous sodium sulphate.[10] Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.

-

Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50 °C.

-

Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.[10] Cap the tube tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

3.1.3. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Table 2: Expected Mass Spectral Fragments for TMS-derivatized Analytes

| Compound | Key Mass-to-Charge Ratios (m/z) |

| 2-Methylsuccinic acid-2TMS | 261 (M-15), 147, 73 |

| This compound-2TMS | 267 (M-15), 147, 73 |

Note: The mass spectrum of the deuterated standard will show a molecular ion peak shifted by +6 mass units compared to the non-labeled compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from methods for the analysis of short-chain organic acids in plasma and urine.[11][12][13]

3.2.1. Materials

-

Plasma or urine sample

-

This compound internal standard solution

-

Acetonitrile

-

Formic acid

-

Water, LC-MS grade

-

3N HCl in n-butanol (for derivatization)

-

LC-MS/MS system

3.2.2. Sample Preparation and Derivatization

-

Protein Precipitation and Internal Standard Addition: To 50 µL of plasma or urine, add 200 µL of acetonitrile containing the this compound internal standard. Vortex and centrifuge to precipitate proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Derivatization: Add 50 µL of 3N HCl in n-butanol. Cap the tube and heat at 65 °C for 15 minutes to form the butyl ester derivatives.[11]

-

Evaporation and Reconstitution: Evaporate the sample to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

3.2.3. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Shimadzu Nexera or equivalent

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water[13]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[13]

-

Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40 °C[13]

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

Table 3: Exemplary MRM Transitions for Butyl-derivatized Analytes

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Methylsuccinic acid-dibutyl ester | 245.2 | 189.1 |

| This compound-dibutyl ester | 251.2 | 195.1 |

Note: The specific MRM transitions should be optimized for the instrument being used.

Metabolic Pathway Context

2-Methylsuccinic acid is a metabolite involved in the breakdown of fatty acids and certain amino acids.[1] It is also a known biomarker for certain inborn errors of metabolism, such as ethylmalonic encephalopathy, where its levels are elevated in urine.[3]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 2-Methylsuccinic acid in complex biological matrices. Its use as an internal standard in GC-MS and LC-MS/MS methodologies allows for the correction of analytical variability, leading to reliable data for clinical diagnostics, metabolic research, and pharmacokinetic studies. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and scientists to develop and implement robust analytical methods for these compounds.

References

- 1. 2-Methylsuccinic acid | 498-21-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Methylsuccinic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. medchemexpress.com [medchemexpress.com]

- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 6. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. 2-METHYLSUCCINIC ACID (D6, 98%) [m.chemicalbook.com]

- 9. metbio.net [metbio.net]

- 10. erndim.org [erndim.org]

- 11. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance of 2-Methylsuccinic Acid: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural abundance of 2-methylsuccinic acid in various human biological samples. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the baseline physiological levels of this dicarboxylic acid. This document summarizes quantitative data from existing literature, details established experimental protocols for its quantification, and illustrates its primary metabolic origin. While 2-methylsuccinic acid is a normal metabolite, its concentration can be indicative of underlying metabolic disorders, making its accurate measurement crucial for both basic research and clinical diagnostics.

Introduction

2-Methylsuccinic acid, also known as pyrotartaric acid, is a C5-branched chain dicarboxylic acid. It is a chiral molecule existing as two enantiomers, although the specific stereoisomer is not always delineated in metabolomic studies. As a normal constituent of human biological fluids, its presence is primarily a result of the catabolism of the essential amino acid isoleucine.[1][2]

Clinically, elevated levels of 2-methylsuccinic acid in urine are a key biochemical marker for ethylmalonic encephalopathy, a rare and severe inherited metabolic disorder.[3] Increased concentrations have also been associated with diabetes and other inborn errors of metabolism, highlighting its importance as a diagnostic and research biomarker.[3] This guide aims to consolidate the current knowledge on the natural abundance of 2-methylsuccinic acid in healthy individuals and provide detailed methodologies for its accurate quantification.

Quantitative Abundance of 2-Methylsuccinic Acid in Biological Samples

Urine

Urine is the most common matrix for the analysis of organic acids, including 2-methylsuccinic acid. Its concentration is typically normalized to creatinine to account for variations in urine dilution.

| Concentration Range | Units | Notes |

| 3.7 - 36[3] | nmol/mg Creatinine | Optimal physiological range. |

| 0.13 - 2.14[4] | mmol/mol creatinine | Normal physiological range. |

| 0 - 2.3 | mmol/mol creatinine | Normal range for males over 13. |

| 0 - 4.92[5] | µg/mg Creatinine | Optimal physiological range. |

| 100 - 5000[6] | ng/mL | Quantitative range of a validated LC-MS/MS method. |

Plasma

The analysis of 2-methylsuccinic acid in plasma is also performed, often in the context of diagnosing metabolic disorders.

| Concentration Range | Units | Notes |

| 5 - 400[6] | ng/mL | Quantitative range of a validated LC-MS/MS method. |

Cerebrospinal Fluid (CSF) and Tissues

To date, specific quantitative reference ranges for 2-methylsuccinic acid in the cerebrospinal fluid and various tissues of healthy individuals have not been extensively reported in the scientific literature. General protocols for CSF sample collection and preservation are available but are not specific to organic acid analysis. Further research is required to establish baseline levels in these matrices.

Metabolic Pathway of 2-Methylsuccinic Acid

2-Methylsuccinic acid is not a direct product of a major metabolic pathway but rather arises from the catabolism of the branched-chain amino acid, isoleucine. The breakdown of isoleucine yields acetyl-CoA and propionyl-CoA. Propionyl-CoA can be further metabolized, and it is through this subsequent processing that precursors to 2-methylsuccinic acid are formed.

Experimental Protocols for Quantification

The quantification of 2-methylsuccinic acid in biological samples typically requires chromatographic separation coupled with mass spectrometric detection. Due to its polar nature, a derivatization step is often necessary to improve its volatility for Gas Chromatography (GC) and to enhance its ionization efficiency for Liquid Chromatography (LC).

General Sample Preparation Workflow

The following diagram outlines a general workflow for the analysis of 2-methylsuccinic acid from biological samples.

Detailed Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for Urine

This protocol is a representative example for the analysis of organic acids, including 2-methylsuccinic acid, in urine.

1. Sample Preparation and Extraction:

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of 2-methylsuccinic acid).

-

Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

-

Perform a liquid-liquid extraction (LLE) with an organic solvent such as ethyl acetate. Repeat the extraction twice.

-

Pool the organic layers and dry them under a gentle stream of nitrogen.

2. Derivatization:

-

To the dried extract, add a derivatizing agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in split or splitless mode.

-

Oven Program: Employ a temperature gradient to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the compounds based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

Detailed Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma

This protocol is a representative example for the targeted quantification of 2-methylsuccinic acid in plasma.

1. Sample Preparation and Extraction:

-

To a small volume of plasma (e.g., 100 µL), add an internal standard.

-

Perform a protein precipitation by adding a cold organic solvent like acetonitrile or methanol.

-

Vortex the mixture and centrifuge at high speed to pellet the proteins.

-

Transfer the supernatant to a clean tube.

2. Derivatization:

-

To enhance signal intensity and chromatographic retention, derivatize the carboxyl groups. A common method is butylation, which involves reacting the sample with butanolic HCl at an elevated temperature.[6]

-

After the reaction, evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid), is typically used.

-

Mass Spectrometer: Operate the mass spectrometer in electrospray ionization (ESI) positive mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the derivatized 2-methylsuccinic acid and monitoring for a specific product ion after fragmentation. This provides high selectivity and sensitivity.

Conclusion

2-Methylsuccinic acid is a naturally occurring metabolite in human biological fluids, with established reference ranges primarily in urine and plasma. Its quantification is a valuable tool in the study and diagnosis of certain inborn errors of metabolism. The analytical methods for its measurement, predominantly GC-MS and LC-MS/MS, are well-established but require careful sample preparation, including a derivatization step, to ensure accurate and reliable results. Further research is warranted to determine the natural abundance of 2-methylsuccinic acid in other biological matrices such as cerebrospinal fluid and various tissues to broaden our understanding of its physiological and pathological roles. This guide provides a foundational resource for researchers and clinicians working with this important biomarker.

References

- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. erndim.org [erndim.org]

- 6. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Genesis of 2-Methylsuccinic Acid in Homo Sapiens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylsuccinic acid, a dicarboxylic acid appearing in human biofluids, has garnered significant attention as a key biomarker in certain inborn errors of metabolism, most notably ethylmalonic encephalopathy. While its endogenous production is intricately linked to the catabolism of the branched-chain amino acid isoleucine, emerging evidence also points towards potential contributions from the gut microbiome and exogenous sources. This technical guide provides an in-depth exploration of the metabolic origins of 2-methylsuccinic acid in humans, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of the involved metabolic pathways and experimental workflows.

Endogenous Metabolic Pathways of 2-Methylsuccinic Acid

The primary endogenous route for the synthesis of 2-methylsuccinic acid is the mitochondrial catabolism of L-isoleucine.[1][2] Under normal physiological conditions, isoleucine is degraded to acetyl-CoA and propionyl-CoA. However, in instances of enzymatic dysfunction, alternative metabolic pathways are activated, leading to the accumulation of atypical metabolites, including 2-methylsuccinic acid.

A critical nexus in this pathway is the enzyme short-chain acyl-CoA dehydrogenase (SCAD), which is involved in the breakdown of short-chain fatty acids. A functional deficiency of SCAD, as seen in the genetic disorder ethylmalonic encephalopathy (EE), is a primary driver of elevated 2-methylsuccinic acid levels.[1][3] EE is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[4] This enzymatic defect leads to an accumulation of hydrogen sulfide, which in turn is thought to inhibit SCAD and other branched-chain acyl-CoA dehydrogenases.[4] This inhibition causes a metabolic bottleneck, leading to the accumulation of upstream metabolites that are then shunted into alternative pathways, ultimately forming ethylmalonic acid and 2-methylsuccinic acid.[1]

The Role of the Gut Microbiota

The contribution of the gut microbiome to the human metabolome is a burgeoning field of research. While direct evidence for the production of 2-methylsuccinic acid by specific human gut bacteria is still emerging, several lines of reasoning suggest a potential role. Metabolomic studies of the gut microbiome have revealed its vast capacity to produce a wide array of small molecules, including various organic acids.[5][6] Some studies have reported the presence of succinate-producing bacteria in the gut.[7] Although not directly 2-methylsuccinic acid, this highlights the capability of gut microbes to synthesize related dicarboxylic acids. Further research employing metabolomic analysis of individual bacterial strains and co-culture experiments is necessary to definitively establish the contribution of the gut microbiota to the human 2-methylsuccinic acid pool.

Exogenous Sources of 2-Methylsuccinic Acid

Exogenous exposure to 2-methylsuccinic acid can occur through inhalation of atmospheric aerosols and potentially through diet. It has been identified as a component of urban and industrial aerosols.[8] While the exact dietary sources are not extensively documented, it is plausible that it may be present in trace amounts in various food items as a product of fermentation or natural metabolism in plants and animals. The overall contribution of these exogenous sources to the systemic levels of 2-methylsuccinic acid in humans is currently not well-defined and warrants further investigation.

Quantitative Data on 2-Methylsuccinic Acid Levels

The concentration of 2-methylsuccinic acid in human biological fluids is a critical diagnostic parameter. The following tables summarize available quantitative data.

Table 1: Urinary 2-Methylsuccinic Acid Concentrations

| Population | Condition | Concentration (nmol/mg Creatinine) | Concentration (mmol/mol Creatinine) | Reference(s) |

| Healthy Adults & Children | Normal | 3.7 - 36 | 0.13 - 2.14 | [2][9] |

| Pediatric (North Indian) | Normal | Not specified | Mean values vary by age group | [10] |

| Patients | Ethylmalonic Encephalopathy | Markedly elevated | Markedly elevated | [1][11] |

| Patients | Short-chain acyl-CoA dehydrogenase deficiency | Elevated | Elevated | [12] |

| Patients | Isovaleric acidemia | Elevated | Elevated | [2] |

| Patients | Medium-chain acyl-CoA dehydrogenase deficiency | Elevated | Elevated | [2] |

| Patients | Diabetes | Elevated | - | [9] |

Table 2: Plasma and Cerebrospinal Fluid (CSF) 2-Methylsuccinic Acid Concentrations

| Fluid | Condition | Concentration | Reference(s) |

| Plasma | Healthy Individuals | Data not widely available | - |

| CSF | Healthy Individuals | Data not widely available | - |

| CSF | Neurological Disorders (General) | Alterations in various metabolites observed | [13][14][15][16][17] |

Note: Quantitative data for plasma and CSF are limited in the current literature and represent an area for future research.

Experimental Protocols

Accurate and reproducible quantification of 2-methylsuccinic acid and the assessment of related enzyme activities are paramount for both clinical diagnostics and research.

Quantification of 2-Methylsuccinic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of organic acids, including 2-methylsuccinic acid, in urine.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex.

-

Normalize the sample volume based on creatinine concentration to account for variations in urine dilution.[18]

-

Add an internal standard (e.g., a stable isotope-labeled analog of a related organic acid) to each sample for accurate quantification.[18]

-

-

Extraction:

-

Liquid-Liquid Extraction: Acidify the urine sample (e.g., with HCl) to a pH below 2.[19] Extract the organic acids into an organic solvent such as ethyl acetate or diethyl ether.[19] Repeat the extraction process to ensure complete recovery.

-

Solid-Phase Extraction (SPE): Alternatively, use an anion exchange SPE cartridge to bind and elute the organic acids, which can offer higher recoveries for a broader range of compounds.[20]

-

-

Derivatization:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine, to the dried extract.[19]

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.[21][22]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature gradient program to separate the different organic acid derivatives.

-

The eluting compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.

-

-

Data Analysis:

-

Identify the peak corresponding to the TMS derivative of 2-methylsuccinic acid by comparing its mass spectrum and retention time to that of a pure standard.

-

Quantify the concentration of 2-methylsuccinic acid by integrating the peak area and comparing it to the peak area of the internal standard and a calibration curve generated with known concentrations of the analyte.

-

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Activity Assay in Fibroblasts

This assay is crucial for diagnosing inborn errors of metabolism like ethylmalonic encephalopathy, where a functional SCAD deficiency is suspected.

Methodology:

-

Cell Culture and Homogenization:

-

Culture human skin fibroblasts in appropriate media until confluent.[23]

-

Harvest the cells and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cell pellet in a homogenization buffer and disrupt the cells using sonication or other mechanical means.

-

Centrifuge the homogenate to pellet cellular debris and use the supernatant for the enzyme assay.

-

-

Enzyme Activity Measurement:

-

The activity of SCAD can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, in the presence of a short-chain acyl-CoA substrate (e.g., butyryl-CoA).[24]

-

Alternatively, a more specific assay involves coupling the SCAD-catalyzed reaction to the reduction of electron transfer flavoprotein (ETF), which can be monitored fluorometrically.

-

The reaction is initiated by adding the cell homogenate to a reaction mixture containing the substrate and the electron acceptor.

-

The change in absorbance or fluorescence is measured over time, and the enzyme activity is calculated based on the rate of this change.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell homogenate using a standard method (e.g., Bradford or BCA assay).

-

Express the SCAD activity as nmol of substrate consumed per minute per milligram of protein.

-

Conclusion

The metabolic origin of 2-methylsuccinic acid in humans is predominantly rooted in the endogenous catabolism of isoleucine, with its accumulation serving as a critical diagnostic marker for ethylmalonic encephalopathy and other related metabolic disorders. While the contribution of the gut microbiota and exogenous sources remains an area of active investigation, the established link to isoleucine metabolism provides a solid foundation for understanding its pathophysiology. The experimental protocols outlined in this guide offer robust methods for the accurate quantification of 2-methylsuccinic acid and the assessment of associated enzyme activities, which are essential for both clinical diagnosis and advancing research in this field. Future studies focusing on the precise contribution of the gut microbiome and a comprehensive analysis of exogenous sources will further elucidate the complex origins of this important metabolite.

References

- 1. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylsuccinic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. medlink.com [medlink.com]

- 4. Multiple sources of metabolic disturbance in ETHE1-related ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Gut Microbiome: A Connecting Organ Between Nutrition, Metabolism, and Health [mdpi.com]

- 6. Gut Microbiota Profiling: Metabolomics Based Approach to Unravel Compounds Affecting Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologysociety.org [microbiologysociety.org]

- 8. 2-Methylsuccinic acid - Wikipedia [en.wikipedia.org]

- 9. 2-Methylsuccinic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethylmalonic encephalopathy masquerading as meningococcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased level of methylsuccinic acid in urine (Concept Id: C4703648) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 13. Neurotransmitters in cerebrospinal fluid reflect pathological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cerebrospinal fluid methylmalonic acid levels in normal subjects and patients with cobalamin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the role of cerebrospinal fluid as analyte in neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cerebrospinal Fluid (CSF) Analysis and Interpretation in Neurocritical Care for Acute Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Homocysteine and methylmalonic acid concentrations in cerebrospinal fluid: relation with age and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. metbio.net [metbio.net]

- 19. erndim.org [erndim.org]

- 20. academia.kaust.edu.sa [academia.kaust.edu.sa]

- 21. aurametrix.weebly.com [aurametrix.weebly.com]

- 22. researchgate.net [researchgate.net]

- 23. Short-chain acyl-CoA dehydrogenase (SCAD) | Amsterdam UMC [amsterdamumc.nl]

- 24. Measurement of acyl-CoA dehydrogenase activity in cultured skin fibroblasts and blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylsuccinic Acid: A Key Biomarker in Inborn Errors of Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methylsuccinic acid, a dicarboxylic acid, is a critical biomarker in the diagnosis and monitoring of several inborn errors of metabolism (IEMs). While present in low concentrations in healthy individuals, its accumulation in urine is a hallmark of specific metabolic dysfunctions, primarily related to the catabolism of the amino acid isoleucine and fatty acids. This technical guide provides a comprehensive overview of the role of 2-methylsuccinic acid in IEMs, focusing on its biochemical origins, associated disorders, and the analytical methodologies for its detection.

Biochemical Pathways of 2-Methylsuccinic Acid Formation

The elevation of 2-methylsuccinic acid in biological fluids is primarily a consequence of disruptions in two major metabolic pathways: the catabolism of L-isoleucine and the β-oxidation of fatty acids.

Isoleucine Catabolism

Isoleucine, a branched-chain amino acid, undergoes a series of enzymatic reactions for its complete degradation. A key intermediate in this pathway is (S)-2-methylbutyryl-CoA. In certain metabolic disorders, the downstream processing of this intermediate is impaired, leading to the accumulation of upstream metabolites.

Fatty Acid Oxidation and Butyryl-CoA Metabolism

Inborn errors affecting fatty acid β-oxidation, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, lead to the accumulation of butyryl-CoA. This excess butyryl-CoA can be alternatively carboxylated to form ethylmalonyl-CoA, which is then converted to methylsuccinyl-CoA and subsequently hydrolyzed to 2-methylsuccinic acid.[1]

Inborn Errors of Metabolism Associated with Elevated 2-Methylsuccinic Acid

Elevated urinary excretion of 2-methylsuccinic acid is a key diagnostic marker for several IEMs.

Ethylmalonic Encephalopathy (EE)

Ethylmalonic encephalopathy is a severe, autosomal recessive metabolic disorder characterized by early-onset encephalopathy, developmental delay, and vascular instability.[2] A hallmark of this condition is the significant elevation of both ethylmalonic acid and 2-methylsuccinic acid in the urine.[3][4] The underlying genetic defect is in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[2] The deficiency of this enzyme leads to the accumulation of toxic hydrogen sulfide, which in turn is thought to inhibit short-chain acyl-CoA dehydrogenase (SCAD), leading to the accumulation of butyryl-CoA and the subsequent formation of ethylmalonic and 2-methylsuccinic acids.[5]

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is an autosomal recessive disorder of fatty acid β-oxidation. While many individuals with SCAD deficiency are asymptomatic, some can present with metabolic crises, particularly during periods of fasting or illness.[6] Biochemically, the disorder is characterized by the accumulation of butyryl-CoA, leading to increased urinary excretion of ethylmalonic acid and 2-methylsuccinic acid.[1][6]

Isovaleric Acidemia (IVA)

Isovaleric acidemia is an inborn error of leucine metabolism caused by a deficiency of isovaleryl-CoA dehydrogenase. While the primary diagnostic markers are elevated isovalerylglycine and 3-hydroxyisovaleric acid, increased levels of 2-methylsuccinic acid have also been reported in the urine of patients with IVA.[7]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is one of the most common inherited disorders of fatty acid oxidation. While the primary urinary organic acid profile is characterized by dicarboxylic aciduria (adipic, suberic, and sebacic acids), some reports have noted the presence of 2-methylsuccinic acid, although typically not as prominently as in EE or SCAD deficiency.[7][8]

Quantitative Data on Urinary 2-Methylsuccinic Acid

The following table summarizes the reported urinary concentrations of 2-methylsuccinic acid in healthy individuals and in patients with associated inborn errors of metabolism. It is important to note that the absolute values can vary between laboratories and analytical methods.

| Condition | Analyte | Matrix | Patient Population | Concentration Range | Unit |

| Healthy Individuals | 2-Methylsuccinic Acid | Urine | Pediatric and Adult | 3.7 - 36[3] | nmol/mg Creatinine |

| Healthy Individuals | 2-Methylsuccinic Acid | Urine | Not Specified | 0.1 - 2.2[1] | mmol/mol Creatinine |

| Ethylmalonic Encephalopathy | 2-Methylsuccinic Acid | Urine | Pediatric | Markedly Elevated[3][4] | - |

| SCAD Deficiency | 2-Methylsuccinic Acid | Urine | Pediatric | Elevated[6][9] | - |

| Isovaleric Acidemia | 2-Methylsuccinic Acid | Urine | Pediatric | Elevated[7] | - |

| MCAD Deficiency | 2-Methylsuccinic Acid | Urine | Pediatric | May be present[7][8] | - |

Experimental Protocols for 2-Methylsuccinic Acid Analysis

The gold standard for the quantitative analysis of urinary organic acids, including 2-methylsuccinic acid, is gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Derivatization for GC-MS Analysis

Detailed Protocol:

-

Sample Collection: A random urine sample is collected in a sterile, preservative-free container.[10]

-

Internal Standard Addition: To a specific volume of urine (often normalized to creatinine concentration), a known amount of an internal standard (e.g., tropic acid) is added for accurate quantification.

-

Oximation (for keto-acids): The sample is incubated with a hydroxylamine solution to convert keto groups to their oxime derivatives.[1]

-

Extraction: The organic acids are extracted from the acidified urine (pH < 2) using an organic solvent such as ethyl acetate.[11] This step is typically repeated to ensure complete extraction.

-

Drying: The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated to dryness under a gentle stream of nitrogen.[11]

-

Derivatization: To increase their volatility for GC analysis, the dried organic acids are converted to their trimethylsilyl (TMS) esters. This is commonly achieved by reacting the residue with a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 70-90°C).[1][12]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The separation is typically performed on a capillary column (e.g., DB-5MS). The mass spectrometer is operated in full scan mode to identify the various organic acids based on their retention times and mass spectra.[1][10] For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and specificity for target analytes like 2-methylsuccinic acid.[10]

Conclusion